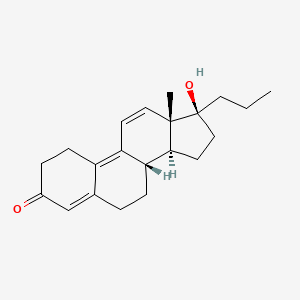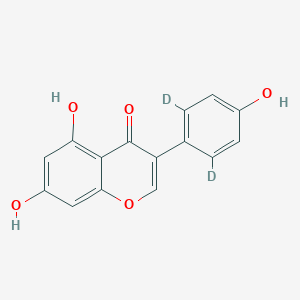
3-(2,6-Dideuterio-4-hydroxyphenyl)-5,7-dihydroxychromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Genistein-2’,6’-d2 is a deuterated form of genistein, a naturally occurring isoflavone predominantly found in soy products. This compound is known for its various biological activities, including antioxidant, anti-inflammatory, and anticancer properties . The deuterium atoms in Genistein-2’,6’-d2 replace the hydrogen atoms at the 2’ and 6’ positions, which can enhance its stability and bioavailability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Genistein-2’,6’-d2 typically involves the incorporation of deuterium atoms into the genistein molecule. One common method is the catalytic exchange of hydrogen with deuterium using deuterium gas (D2) in the presence of a suitable catalyst . Another approach involves the use of deuterated reagents in the synthesis of genistein from its precursors.
Industrial Production Methods
Industrial production of Genistein-2’,6’-d2 follows similar principles but on a larger scale. The process involves the use of deuterated solvents and reagents to ensure the incorporation of deuterium atoms at the desired positions. The final product is then purified using standard techniques such as chromatography to achieve high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Genistein-2’,6’-d2 undergoes various chemical reactions, including:
Oxidation: Genistein can be oxidized to form quinones and other oxidation products.
Reduction: Reduction of genistein can lead to the formation of dihydrogenistein.
Substitution: Genistein can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Reagents like acetic anhydride and sulfuric acid are used for acetylation reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrogenistein.
Substitution: Acetylated derivatives of genistein.
Applications De Recherche Scientifique
Genistein-2’,6’-d2 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for tracing metabolic pathways and studying reaction mechanisms.
Biology: Investigated for its effects on cellular processes, including cell cycle regulation and apoptosis.
Medicine: Explored for its potential therapeutic effects in cancer treatment, cardiovascular health, and hormone-related disorders.
Industry: Utilized in the development of nutraceuticals and functional foods due to its health benefits
Mécanisme D'action
Genistein-2’,6’-d2 exerts its effects primarily through the inhibition of protein-tyrosine kinases and topoisomerase-II. It induces cell cycle arrest and apoptosis in cancer cells by modulating various signaling pathways, including the Akt pathway, Notch pathway, and P53 . Additionally, it acts as a phytoestrogen, binding to estrogen receptors and altering gene transcription .
Comparaison Avec Des Composés Similaires
Similar Compounds
Daidzein: Another isoflavone found in soy products, structurally similar to genistein but with one less hydroxyl group.
Biochanin A: An isoflavone with a similar structure but different substitution pattern.
Formononetin: A methoxylated isoflavone with similar biological activities
Uniqueness of Genistein-2’,6’-d2
The deuterated form, Genistein-2’,6’-d2, offers enhanced stability and bioavailability compared to its non-deuterated counterpart. This makes it particularly valuable in research and therapeutic applications where prolonged activity and reduced metabolic degradation are desired .
Propriétés
Formule moléculaire |
C15H10O5 |
|---|---|
Poids moléculaire |
272.25 g/mol |
Nom IUPAC |
3-(2,6-dideuterio-4-hydroxyphenyl)-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)11-7-20-13-6-10(17)5-12(18)14(13)15(11)19/h1-7,16-18H/i1D,2D |
Clé InChI |
TZBJGXHYKVUXJN-QDNHWIQGSA-N |
SMILES isomérique |
[2H]C1=CC(=CC(=C1C2=COC3=CC(=CC(=C3C2=O)O)O)[2H])O |
SMILES canonique |
C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-Chlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B13408423.png)

![[(7R)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide](/img/structure/B13408432.png)
![5-[(6-O-D-Apio-beta-D-furanosyl-beta-D-glucopyranosyl)oxy]-4-(3,4-dihydroxyphenyl)-7-methoxy-2H-1-benzopyran-2-one](/img/structure/B13408440.png)

![1-[2,2-Difluoro-1-(4-chlorophenyl)vinyl]-4-fluorobenzene](/img/structure/B13408465.png)
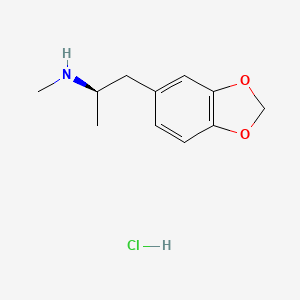
![Ethyl 3-[(3-Chlorophenyl)amino]-2-cyano-2-propenoate](/img/structure/B13408473.png)
![1-(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-(3-triethoxysilylpropyl)thiourea](/img/structure/B13408475.png)
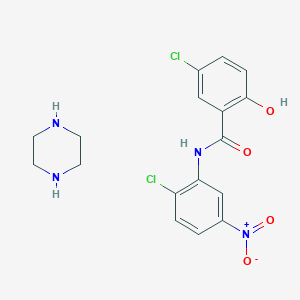
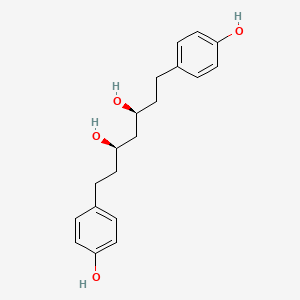
![Phenanthro[9,10-B]oxirene](/img/structure/B13408491.png)
![N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-yl)acetamide](/img/structure/B13408492.png)
